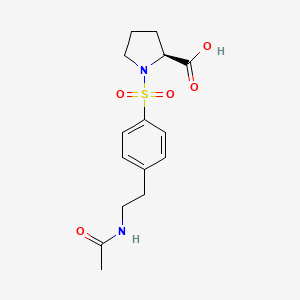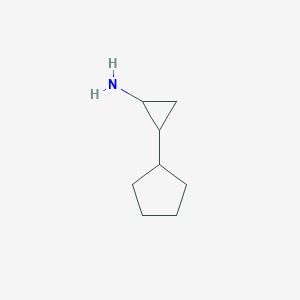
2-Cyclopentylcyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a cyclopentyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylcyclopropan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes. For instance, cyclopentyl bromide can react with cyclopropylamine under suitable conditions to yield the desired compound. The reaction typically requires a base such as sodium hydroxide to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with halogens or other electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated cyclopropane derivatives
Wissenschaftliche Forschungsanwendungen
2-Cyclopentylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of 2-Cyclopentylcyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the cyclopropane ring’s strained structure can interact with enzymes and receptors, potentially leading to unique biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: Similar structure but lacks the cyclopentyl group.
Cyclopentylamine: Similar structure but lacks the cyclopropane ring.
Cyclohexylamine: Contains a cyclohexane ring instead of a cyclopropane ring .
Uniqueness
2-Cyclopentylcyclopropan-1-amine is unique due to the combination of a cyclopropane ring and a cyclopentyl group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
2-cyclopentylcyclopropan-1-amine |
InChI |
InChI=1S/C8H15N/c9-8-5-7(8)6-3-1-2-4-6/h6-8H,1-5,9H2 |
InChI-Schlüssel |
ICVLGQPTZAJNFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2CC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate](/img/structure/B15242132.png)
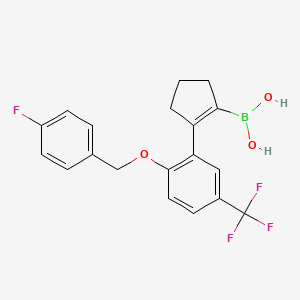
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane](/img/structure/B15242139.png)

![(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242142.png)
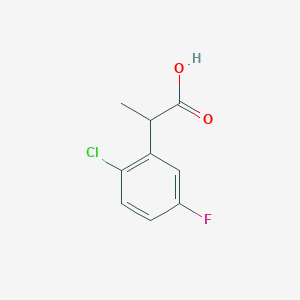
![4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B15242152.png)
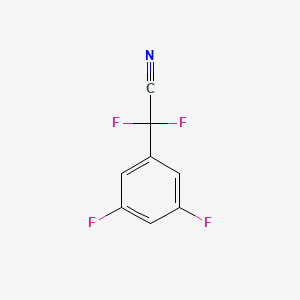
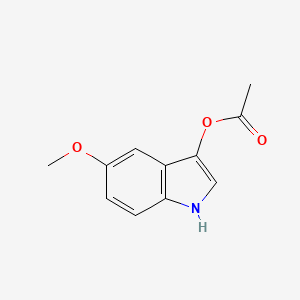
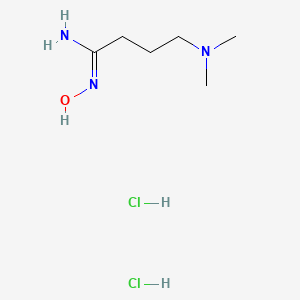
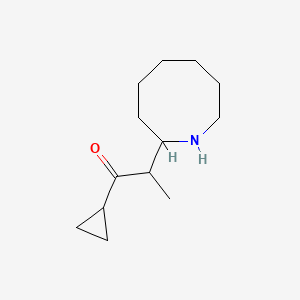
![Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15242217.png)
![8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)
